Hydroxyaldol-histidine

Overview

Description

Hydroxyaldol-histidine is a newly discovered crosslinking compound that arises from the condensation of one residue each of allysine, hydroxyallysine, and histidine. It was initially identified in a peptide from a tryptic digest of insoluble calf skin collagen . This compound plays a significant role in the stabilization of collagen fibrils by forming intermolecular crosslinks, which are essential for the tensile strength and structural integrity of collagen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyaldol-histidine is synthesized through the enzymatic conversion of the ε-amino groups of selected lysyl and hydroxylysyl residues to the aldehydes, allysine, and hydroxyallysine. These aldehydes then combine with the side chains of lysine, hydroxylysine, or histidine to produce the characteristic crosslink . The reaction conditions typically involve enzymatic digestion, such as tryptic digestion, followed by isolation and purification of the resulting peptides.

Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its recent discovery and the complexity of its synthesis. Most of the production is carried out in research laboratories using enzymatic digestion and peptide isolation techniques .

Chemical Reactions Analysis

Types of Reactions: Hydroxyaldol-histidine primarily undergoes condensation reactions, where aldehyde groups react with amino groups to form stable crosslinks. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The formation of this compound involves the use of enzymes such as lysyl oxidase, which catalyzes the conversion of lysine residues to allysine and hydroxyallysine. The reaction conditions include enzymatic digestion, typically at physiological pH and temperature .

Major Products: The major product of the condensation reaction involving allysine, hydroxyallysine, and histidine is this compound itself. This compound forms stable crosslinks within collagen fibrils, contributing to their structural integrity .

Scientific Research Applications

Mechanism of Action

Hydroxyaldol-histidine exerts its effects by forming stable intermolecular crosslinks within collagen fibrils. The mechanism involves the enzymatic conversion of lysine residues to allysine and hydroxyallysine, followed by condensation with histidine residues. These crosslinks enhance the tensile strength and structural integrity of collagen, making it more resistant to mechanical stress .

Comparison with Similar Compounds

Dehydromero-histidine: Another crosslinking compound found in collagen, formed through similar condensation reactions involving lysine and histidine residues.

Dihydroxylysinonorleucine: A crosslinking compound found in collagen, formed through the reaction of hydroxylysine residues.

Uniqueness: Hydroxyaldol-histidine is unique due to its specific formation from allysine, hydroxyallysine, and histidine residues. This specific combination of residues and the resulting crosslinking structure contribute to its distinct role in enhancing the mechanical properties of collagen .

Properties

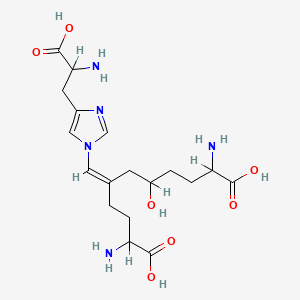

IUPAC Name |

(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGHQRPBUWYFHI-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-40-8 | |

| Record name | Hydroxyaldol-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.